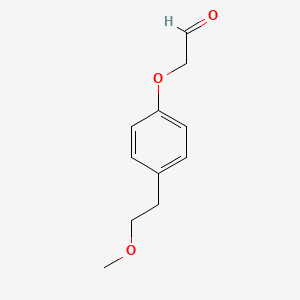

4-(2-Methoxyethyl)-phenoxy-acetaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-[4-(2-methoxyethyl)phenoxy]acetaldehyde |

InChI |

InChI=1S/C11H14O3/c1-13-8-6-10-2-4-11(5-3-10)14-9-7-12/h2-5,7H,6,8-9H2,1H3 |

InChI Key |

YHAHAVMTRMEUMN-UHFFFAOYSA-N |

Canonical SMILES |

COCCC1=CC=C(C=C1)OCC=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways

Fundamental Reactions of the Aldehyde Functional Group

The aldehyde group (-CHO) is a cornerstone of organic synthesis due to its susceptibility to a wide range of chemical transformations. Its reactivity stems from the polarized carbon-oxygen double bond, which renders the carbonyl carbon highly electrophilic and thus a prime target for nucleophiles.

One of the most fundamental reactions of aldehydes is the nucleophilic addition of organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds. libretexts.orgwikipedia.org These reagents behave as potent carbanion nucleophiles, attacking the electrophilic carbonyl carbon to form a new carbon-carbon bond. libretexts.orglibretexts.org The reaction proceeds via a tetrahedral alkoxide intermediate, which is subsequently protonated during an acidic workup to yield a secondary alcohol. masterorganicchemistry.compressbooks.pub

The general mechanism involves:

Nucleophilic Attack: The carbanionic carbon of the organometallic reagent adds to the carbonyl carbon of the aldehyde.

Intermediate Formation: A tetrahedral magnesium or lithium alkoxide intermediate is formed.

Protonation: Addition of a dilute acid (e.g., H₃O⁺, NH₄Cl) protonates the alkoxide to give the final secondary alcohol product. masterorganicchemistry.com

This reaction is synthetically valuable as it allows for the construction of more complex carbon skeletons. The reaction of 4-(2-Methoxyethyl)-phenoxy-acetaldehyde with various organometallic reagents would produce a range of secondary alcohols.

| Organometallic Reagent | Reagent Formula | Resulting Alcohol Product |

|---|---|---|

| Methylmagnesium Bromide | CH₃MgBr | 1-(4-(2-Methoxyethyl)phenoxy)propan-2-ol |

| Ethylmagnesium Chloride | CH₃CH₂MgCl | 1-(4-(2-Methoxyethyl)phenoxy)butan-2-ol |

| Phenyllithium | C₆H₅Li | 1-(4-(2-Methoxyethyl)phenoxy)-1-phenyl-ethan-2-ol |

| n-Butyllithium | CH₃(CH₂)₃Li | 1-(4-(2-Methoxyethyl)phenoxy)hexan-2-ol |

Aldol (B89426) Condensation: Aldehydes possessing α-hydrogens, such as this compound, can undergo aldol condensation. libretexts.org This reaction, which can be catalyzed by either acid or base, involves the dimerization of two aldehyde molecules to form a β-hydroxy aldehyde (an "aldol"). wikipedia.org The reaction mechanism begins with the formation of a nucleophilic enolate from one aldehyde molecule, which then attacks the electrophilic carbonyl carbon of a second aldehyde molecule. wikipedia.org

Under heating or strong catalytic conditions, the initial aldol addition product can undergo dehydration (elimination of a water molecule) to form a more stable α,β-unsaturated aldehyde. libretexts.orgucla.edu This two-step sequence is known as the aldol condensation. wikipedia.org The compound can also participate in "crossed" or "mixed" aldol reactions with other aldehydes or ketones. However, such reactions can lead to a mixture of products unless one of the carbonyl compounds cannot form an enolate (e.g., benzaldehyde). wikipedia.orgucla.edu

Polymerization: Aromatic aldehydes can undergo polymerization, typically through cationic initiation. scispace.com The process involves the formation of a polyacetal structure, where the aldehyde monomers are linked by ether bonds. cmu.edu For example, acetaldehyde (B116499) can be polymerized at low temperatures to form a rubbery material with a polyacetal backbone. cmu.edu Similarly, this compound could potentially polymerize under appropriate catalytic conditions to yield a high molecular weight polyether. The polymerization of formaldehyde (B43269) to form polyoxymethylene is a well-known industrial process. wikipedia.org

The aldehyde functional group can be readily transformed through both reduction and oxidation, altering the oxidation state of the carbonyl carbon.

Reduction to Alcohols: The aldehyde group is easily reduced to a primary alcohol. Standard laboratory reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). pressbooks.pub The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. pressbooks.pub For this compound, reduction yields 2-(4-(2-methoxyethyl)phenoxy)ethanol.

Oxidation to Carboxylic Acids: Aromatic aldehydes can be oxidized to the corresponding carboxylic acids. This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder reagents like Tollens' reagent ([Ag(NH₃)₂]⁺), which is often used as a qualitative test for aldehydes. Oxidation of this compound would result in the formation of 4-(2-Methoxyethyl)-phenoxy-acetic acid.

In the presence of an alcohol and an acid catalyst, aldehydes reversibly form hemiacetals and then acetals. openstax.org This reaction is a cornerstone of carbonyl chemistry, often employed to protect the aldehyde group during other synthetic steps. masterorganicchemistry.com

Formation Mechanism: The formation of an acetal (B89532) from an aldehyde is a stepwise process:

Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. libretexts.org

Hemiacetal Formation: A molecule of alcohol acts as a nucleophile, attacking the carbonyl carbon. Subsequent deprotonation yields a hemiacetal, which has both a hydroxyl (-OH) and an alkoxy (-OR) group attached to the same carbon. openstax.orgmasterorganicchemistry.comwikipedia.org

Formation of Oxonium Ion: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O). openstax.orgmasterorganicchemistry.com

Loss of Water: The departure of a water molecule results in the formation of a resonance-stabilized oxonium ion.

Acetal Formation: A second molecule of alcohol attacks the oxonium ion. Deprotonation of this final intermediate yields the neutral acetal and regenerates the acid catalyst. openstax.orglibretexts.org

Because the reaction is reversible, the formation of the acetal is typically driven to completion by removing the water that is formed as a byproduct. libretexts.orgorganicchemistrytutor.com

Hydrolysis Mechanism: The hydrolysis of an acetal back to the aldehyde and alcohol is the exact reverse of the formation mechanism. chemistrysteps.com It is achieved by treating the acetal with an excess of water in the presence of an acid catalyst, which drives the equilibrium back towards the starting materials. openstax.orgorganicchemistrytutor.com

| Alcohol Reagent | Reagent Formula | Resulting Acetal Product Name |

|---|---|---|

| Methanol (B129727) | CH₃OH | 1-(2,2-Dimethoxyethoxy)-4-(2-methoxyethyl)benzene |

| Ethanol | CH₃CH₂OH | 1-(2,2-Diethoxyethoxy)-4-(2-methoxyethyl)benzene |

| Ethylene (B1197577) Glycol | HOCH₂CH₂OH | 2-(4-(2-Methoxyethyl)phenoxymethyl)-1,3-dioxolane (a cyclic acetal) |

Reactivity of the Phenoxy Ether Linkage

Ethers are generally characterized by their chemical inertness, making them excellent solvents for many reactions. chemistrysteps.com The phenoxy ether linkage in this compound, consisting of an sp²-hybridized aromatic carbon and an sp³-hybridized alkyl carbon bonded to oxygen, is quite stable under neutral, basic, and mild acidic conditions.

Ether Cleavage: Cleavage of the C-O bond in an ether is a challenging reaction that requires harsh conditions. wikipedia.org The most common method involves heating the ether with strong mineral acids such as hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.com For an alkyl aryl ether like the phenoxy moiety in the target molecule, the cleavage occurs specifically at the alkyl-oxygen bond. The aromatic C-O bond is much stronger and resistant to cleavage.

The reaction mechanism depends on the nature of the alkyl group. For a primary alkyl group, as in this case, the reaction proceeds via an Sₙ2 mechanism:

The ether oxygen is protonated by the strong acid.

The halide ion (Br⁻ or I⁻), a good nucleophile, performs an Sₙ2 attack on the less sterically hindered alkyl carbon, displacing the phenol (B47542) as the leaving group.

The cleavage of this compound with excess HBr would yield 4-(2-bromoethyl)phenol (B83804) and bromoacetaldehyde (B98955) (which may undergo further reactions).

Ether Formation: The formation of a phenoxy ether linkage is most reliably achieved through the Williamson ether synthesis. wikipedia.org This method involves the reaction of a sodium phenoxide with a primary alkyl halide. In the context of synthesizing a molecule related to the title compound, one could react a substituted phenoxide with an appropriate haloacetaldehyde acetal (to protect the reactive aldehyde), followed by deprotection. For example, sodium 4-(2-methoxyethyl)phenoxide could be reacted with 2-bromo-1,1-diethoxyethane, followed by acidic hydrolysis to yield the final product.

Coupling Reactions between Aldehydes and Alcohols for Ether Synthesis

The synthesis of ethers through the coupling of aldehydes and alcohols represents a significant transformation in organic chemistry, often proceeding via a pathway known as reductive etherification. This method provides a powerful alternative to traditional approaches like the Williamson ether synthesis, particularly for the creation of unsymmetrical ethers. nih.govresearchgate.net The reaction fundamentally involves the condensation of an aldehyde and an alcohol to form a hemiacetal intermediate, which is then reduced to the corresponding ether. researchgate.net This process can be facilitated by a variety of catalytic systems and reducing agents.

A range of catalysts have been developed to promote this transformation efficiently. For instance, a well-defined cationic Ruthenium-H complex has been shown to catalyze the reductive etherification of aldehydes with alcohols in water, using molecular hydrogen as a green reducing agent. nih.gov This system is highly chemoselective for the formation of unsymmetrical ethers. nih.gov Other catalytic systems include the use of iron(III) chloride with triethylsilane as the reducing agent, which allows for the reaction to proceed under mild conditions. organic-chemistry.org Heterogeneous platinum catalysts have also been employed, mediating the reaction at ambient hydrogen pressure where water is the only byproduct. organic-chemistry.org Furthermore, organocatalysts, such as thiourea (B124793) derivatives, in the presence of a silane (B1218182) reducing agent, can effectively catalyze these condensations. organic-chemistry.org Gold catalysts covered with hydrogen adatoms have also been demonstrated to produce ethers from aldehydes and alcohols at low temperatures. acs.orgnih.gov

The general mechanism for reductive etherification begins with the reaction between the aldehyde and the alcohol to form a hemiacetal. researchgate.net Depending on the reaction conditions and the catalyst used, this hemiacetal can then be converted to the ether through different pathways. In the presence of a reducing agent like a hydrosilane, the hemiacetal is reduced to the final ether product. researchgate.net The process is valued for its ability to tolerate a variety of functional groups and for its efficiency in constructing complex ether linkages. rsc.org

| Catalyst System | Reducing Agent | Key Features | Reference |

|---|---|---|---|

| Cationic Ru-H complex | Molecular Hydrogen (H₂) | Environmentally benign, uses water as solvent, highly chemoselective. | nih.gov |

| Iron(III) chloride | Triethylsilane | Mild reaction conditions, good to excellent yields. | organic-chemistry.org |

| Heterogeneous Platinum | Molecular Hydrogen (H₂) | Ambient pressure, water is the only byproduct. | organic-chemistry.org |

| Thiourea Organocatalyst | 1,1,3,3-tetramethyldisiloxane | Avoids homocoupling of the carbonyl component. | organic-chemistry.org |

| Hydrogen-modified Gold | Hydrogen | Low temperature reactions. | acs.orgnih.gov |

Transformations Involving the Aromatic Ring

Electrophilic Aromatic Substitution Patterns on Substituted Phenols

The aromatic ring of substituted phenols is highly susceptible to electrophilic aromatic substitution reactions. byjus.com The hydroxyl (-OH) group directly attached to the benzene (B151609) ring is a powerful activating group, making the ring significantly more reactive towards electrophiles than benzene itself. libretexts.orglibretexts.org This heightened reactivity stems from the ability of the oxygen's lone pairs to donate electron density into the aromatic system through resonance (+R effect). quora.comquora.com

This electron donation preferentially increases the electron density at the ortho and para positions relative to the meta position. organicchemistrytutor.com Consequently, the -OH group acts as an ortho-, para-director, meaning that incoming electrophiles will predominantly attack these positions. byjus.com The resonance structures of the carbocation intermediate (the arenium ion or σ-complex) formed during the attack show that the positive charge can be delocalized onto the oxygen atom when the electrophile adds to the ortho or para position, providing significant stabilization. lkouniv.ac.in This stabilization is not possible if the electrophile attacks the meta position.

The strong activating nature of the hydroxyl group means that reactions that are difficult with benzene can proceed under much milder conditions with phenols. libretexts.org For example, the halogenation of phenol does not require a Lewis acid catalyst and can lead to polysubstitution, as seen in the reaction with bromine water to form 2,4,6-tribromophenol. libretexts.orgmlsu.ac.in Similarly, nitration can be achieved with dilute nitric acid, whereas benzene requires concentrated nitric and sulfuric acids. libretexts.orglibretexts.org The directing effect of substituents already present on the phenol ring will influence the position of further substitution. For a compound like 4-(2-Methoxyethyl)-phenol, the hydroxyl group would direct incoming electrophiles to the positions ortho to it (positions 2 and 6), while the alkyl ether substituent at the para position is also an ortho-, para-director, reinforcing this directing effect.

| Substituent | Activating/Deactivating Effect | Directing Effect | Reason | Reference |

|---|---|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para | Strong electron-donating resonance effect (+R). | byjus.comlibretexts.orgwikipedia.org |

| -OR (Alkoxy) | Strongly Activating | Ortho, Para | Strong electron-donating resonance effect (+R). | libretexts.org |

| -R (Alkyl) | Weakly Activating | Ortho, Para | Electron-donating inductive effect. | libretexts.org |

Oxidative Degradation and Ring Cleavage Reactions

Phenolic compounds, including those with structures similar to this compound, are susceptible to oxidative degradation. This process can be initiated by various oxidants, including chemical oxidants used in water treatment and enzymes such as polyphenol oxidases (PPO). nih.govresearchgate.netnih.gov The initial step often involves the oxidation of the phenol to a phenoxy radical. researchgate.net

Further oxidation can lead to the formation of hydroxylated products like catechols and hydroquinones. nih.gov These dihydroxybenzenes are often more reactive than the parent phenol and can undergo subsequent oxidation. This sequential hydroxylation is a common pathway in the degradation of phenolic compounds. nih.gov

Under more forceful oxidative conditions, the aromatic ring itself can be cleaved. nih.govacs.org This ring-opening is a critical step in the complete mineralization of these compounds. The mechanisms of ring cleavage can be complex, often proceeding through the formation of unstable intermediates that rearrange to break the aromatic system. nih.gov The products of ring cleavage are typically smaller, non-aromatic molecules, including low-molecular-weight organic acids and α,β-unsaturated aldehydes. nih.govresearchgate.net The formation of these ring-cleavage products is a key feature of the advanced oxidation processes used to degrade persistent aromatic pollutants. nih.gov

Radical Reaction Pathways and the Formation of Phenoxy Radical Intermediates

A central feature of the chemistry of phenols is their ability to form phenoxy radicals. nist.govrsc.org These radicals are generated through the abstraction of the hydrogen atom from the hydroxyl group, a process that can be initiated by other free radicals (like the hydroxyl radical, •OH), enzymes, or through one-electron oxidation. nist.govnih.govresearchgate.net Phenoxy radicals are resonance-stabilized, with the unpaired electron delocalized over the aromatic ring, which contributes to their relative stability compared to other radicals. researchgate.net

Phenoxy radicals are key intermediates in a variety of processes, including antioxidant mechanisms and biosynthetic pathways. rsc.orgfrontiersin.org As antioxidants, phenolic compounds can donate a hydrogen atom to scavenge more reactive radicals, thereby becoming a less reactive phenoxy radical. nih.gov

However, these phenoxy radical intermediates are not inert. They are short-lived species that can participate in several subsequent reactions. researchgate.net They can undergo dimerization through C-C or C-O coupling, leading to the formation of biphenols or other polymeric structures. researchgate.netresearchgate.net They can also react with other molecules or radicals present in the system. researchgate.net For example, the reaction of phenoxy radicals with oxygen is generally slow, but they can react with other species to propagate radical chain reactions or be reduced back to the parent phenol, participating in redox cycling. nih.govresearchgate.net The specific fate of a phenoxy radical is highly dependent on the substitution pattern of the phenol and the surrounding reaction conditions. researchgate.net

| Reaction Pathway | Description | Typical Products | Reference |

|---|---|---|---|

| Dimerization | Coupling of two phenoxy radicals. Can occur via C-C or C-O bond formation. | Biphenols, polyphenylene oxides. | researchgate.netresearchgate.net |

| Reaction with other radicals | Termination or propagation of radical chains. | Varies depending on the reacting radical. | researchgate.net |

| Redox Cycling | Reduction of the phenoxy radical back to the parent phenol, often by another antioxidant or reducing agent. | Parent phenol, oxidized form of the reducing agent. | nih.gov |

| Oxidation | Further oxidation of the radical, potentially leading to ring-opening products. | Quinones, organic acids. | researchgate.net |

Structural Modifications and Derivatization Strategies

Synthesis of Novel Acetaldehyde (B116499) Derivatives and Analogues

The aldehyde functional group in 4-(2-Methoxyethyl)-phenoxy-acetaldehyde is a key site for derivatization. One common approach involves the Williamson ether synthesis, where a hydroxybenzaldehyde derivative is reacted with a suitable alkyl halide. For instance, the synthesis of 4-phenacyloxy benzaldehyde (B42025) derivatives has been achieved by reacting 4-hydroxy-benzaldehyde with phenacyl bromide in the presence of a base like triethylamine. orientjchem.org This method can be adapted to produce a range of analogues by varying the substituted phenacyl bromide.

Another significant pathway for creating novel derivatives is through condensation reactions. The Biginelli reaction, a one-pot multicomponent reaction, can be employed to synthesize dihydropyrimidinone (DHPM) derivatives from an aldehyde, a β-ketoester, and urea (B33335) or a urea derivative under acidic conditions. mdpi.com This reaction offers a straightforward route to complex heterocyclic structures from simple precursors.

The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction that can be utilized to dimerize aldehydes or ketones, or to perform crossed aldol reactions between two different carbonyl compounds. libretexts.orgcoleparmer.com This reaction typically proceeds via an enolate intermediate and can be catalyzed by either acid or base. libretexts.orgmasterorganicchemistry.com The initial product is a β-hydroxy aldehyde or ketone, which can subsequently undergo dehydration to form an α,β-unsaturated carbonyl compound. libretexts.org The Claisen-Schmidt condensation, a specific type of crossed aldol reaction, involves the reaction of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks an α-hydrogen. masterorganicchemistry.com

Functionalization of the Phenoxy Moiety

The phenoxy moiety of this compound presents multiple avenues for functionalization, including modifications to the alkyl ether chain and substitutions on the aromatic ring.

The 2-methoxyethyl (MOE) group is a well-studied modification, particularly in the context of nucleic acid chemistry, where it is known to enhance properties such as thermal stability and nuclease resistance. nih.govresearchgate.netresearchgate.net The synthesis of molecules incorporating the 2-methoxyethyl group often involves starting from commercially available precursors and employing protecting group strategies to achieve the desired modification. nih.gov For example, the synthesis of 4-(2'-methoxyethyl)phenol can be achieved through a multi-step process starting from 4-hydroxyacetophenone. google.com This involves bromination, followed by a methoxide-bromide exchange and a subsequent reduction step. google.com The introduction of the 2'-methoxyethyl group has been shown to improve the specificity and activity of siRNAs by facilitating the oriented loading of the modified strand into the RNA-induced silencing complex (RISC). nih.gov

Introducing various substituents onto the aromatic ring of the phenoxy group allows for a systematic investigation of how electronic and steric factors influence the properties of the resulting molecules. Standard electrophilic aromatic substitution reactions can be employed to introduce a range of functional groups, such as halogens, nitro groups, and alkyl groups. For example, the preparation of 4-fluoro-3-phenoxy-benzaldehyde acetals can be accomplished through a reaction involving a phenolate (B1203915) and a substituted bromo-fluoro-benzaldehyde acetal (B89532) in the presence of a copper catalyst. google.com The nature and position of these substituents can significantly alter the electron density distribution within the molecule and impose steric constraints, thereby affecting its reactivity and interactions with other molecules.

Formation of Heterocyclic Compounds Incorporating the Core Structure

The aldehyde functionality of this compound is a valuable precursor for the synthesis of various heterocyclic systems through cyclization and condensation reactions.

1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that can be synthesized from aldehyde derivatives. A common synthetic route involves the conversion of a carboxylic acid to its corresponding acid hydrazide. nih.govwjpmr.com This is typically achieved by first esterifying the acid, followed by reaction with hydrazine (B178648) hydrate. wjpmr.comnih.gov The resulting acid hydrazide can then be cyclized with various reagents to form the 1,3,4-oxadiazole (B1194373) ring. nih.gov For example, reaction with carbon disulfide in the presence of potassium hydroxide (B78521) yields a 1,3,4-oxadiazole-2-thiol (B52307) derivative. wjpmr.com Alternatively, oxidative cyclization of N-acylhydrazones, which can be formed from the condensation of an acid hydrazide and an aldehyde, is another widely used method. researchgate.netresearchgate.net

Aldehyde condensation reactions provide a powerful tool for the construction of a wide variety of annulated (fused ring) systems. The aldol condensation, for instance, can lead to the formation of cyclic α,β-unsaturated ketones if the reaction occurs intramolecularly. libretexts.org The reaction of aldehydes with compounds containing active methylene (B1212753) groups, such as malonic acid derivatives, in Knoevenagel condensations can also lead to the formation of new ring systems after subsequent reactions. Furthermore, multicomponent reactions like the Biginelli reaction can directly produce complex heterocyclic structures, such as dihydropyrimidinones, from an aldehyde, a β-dicarbonyl compound, and urea. mdpi.com The specific annulated system formed depends on the nature of the reactants and the reaction conditions employed.

Arylidene Derivatives from Aldehyde Condensation

The aldehyde functional group of this compound is a reactive site that readily participates in condensation reactions with compounds possessing an active methylene group. These reactions, primarily the Knoevenagel and Claisen-Schmidt condensations, are fundamental in organic synthesis for the formation of carbon-carbon double bonds, leading to the creation of arylidene derivatives. These derivatives are characterized by the Ar-CH=C< structural motif and are significant precursors in the synthesis of various heterocyclic compounds and molecules with potential pharmacological applications. scirp.org

The general mechanism for these base-catalyzed condensations involves the deprotonation of an active methylene compound to form a resonance-stabilized carbanion or enolate. wikipedia.orgkhanacademy.org This nucleophile then attacks the electrophilic carbonyl carbon of this compound. The resulting intermediate subsequently undergoes dehydration to yield the stable α,β-unsaturated arylidene product. libretexts.org Acid-catalyzed pathways are also possible, proceeding through an enol intermediate. libretexts.org

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, often a weak base like piperidine (B6355638) or pyridine. wikipedia.org Active methylene compounds are characterized by a CH2 group flanked by two electron-withdrawing groups (Z and Z'), such as malonic acid, ethyl acetoacetate, or malononitrile (B47326). wikipedia.org

The reaction of this compound with a compound like malononitrile, for instance, would be expected to produce 2-((4-(2-methoxyethyl)phenoxy)methylene)malononitrile. The general scheme for such a reaction is depicted below:

Reactants: this compound and an active methylene compound (e.g., malononitrile, diethyl malonate).

Catalyst: Typically a weak amine base such as piperidine or an alkali metal hydroxide. scirp.orgwikipedia.org

Solvent: Often ethanol, toluene, or sometimes the reaction can be carried out under solvent-free conditions. scirp.org

Conditions: Reaction temperatures can range from room temperature to reflux, and reaction times can vary from a few hours to a full day. nevolab.de

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a specific type of aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction is typically carried out in the presence of a strong base like sodium hydroxide or potassium hydroxide. gordon.edu When reacting this compound with a ketone such as acetophenone, the expected product would be a chalcone (B49325) derivative, specifically 1-(phenyl)-3-(4-(2-methoxyethyl)phenoxy)prop-2-en-1-one.

Key aspects of the Claisen-Schmidt condensation include:

Reactants: this compound and a ketone with α-hydrogens (e.g., acetophenone, acetone). scispace.com

Catalyst: A strong base like sodium hydroxide or potassium hydroxide is commonly used. jetir.org

Solvent: Aqueous alcoholic solutions are frequently employed. scirp.org

Conditions: The reaction is often performed at room temperature with vigorous stirring. gordon.edu

Illustrative Research Findings

While specific data for the condensation of this compound is not available, the following table provides illustrative examples of typical reaction conditions and yields for the synthesis of arylidene derivatives from other aromatic aldehydes, which can be considered analogous.

| Aromatic Aldehyde | Active Methylene Compound/Ketone | Catalyst | Solvent | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Benzaldehyde | Acetophenone | NaOH | Ethanol/Water | Room Temp, 24h | Chalcone | ~90 | nih.gov |

| p-Anisaldehyde | Acetone | KOH | Ethanol | Room Temp, 30 min | Dibenzylideneacetone analog | High | gordon.edu |

| Benzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux, 2h | Benzylidenemalononitrile | ~85 | |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Ethanol | Not specified | Arylidene thiobarbituric acid | Not specified | wikipedia.org |

| Benzaldehyde | Diethyl malonate | Piperidine | Toluene (with azeotropic removal of water) | Reflux | Cinnamic acid ester analog | Good |

These examples demonstrate the general conditions and high yields often associated with aldehyde condensation reactions for the synthesis of arylidene derivatives. nih.gov It is reasonable to expect that this compound would exhibit similar reactivity under these conditions.

Therefore, it is not possible to provide the detailed article with the requested spectroscopic data tables and research findings for the following sections:

Advanced Spectroscopic and Analytical Characterization Methodologies

Electron Spin Resonance (ESR) Spectroscopy for Characterization of Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive and specific analytical technique for the direct detection and characterization of chemical species that possess one or more unpaired electrons. byjus.com This makes it an invaluable tool for studying radical intermediates, which are often transient and present at low concentrations in chemical reactions. libretexts.orgmdpi.com The application of ESR spectroscopy can provide detailed insights into the electronic structure, conformation, and dynamics of these reactive species, thereby elucidating complex reaction mechanisms.

The fundamental principle of ESR spectroscopy is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the magnetic properties of unpaired electrons instead of atomic nuclei. libretexts.org When a paramagnetic sample is placed in a strong, uniform magnetic field, the magnetic moments of the unpaired electrons align either parallel or anti-parallel to the field, creating two distinct energy levels (Zeeman splitting). researchgate.net By applying microwave radiation of a specific frequency, transitions between these energy levels can be induced. byjus.com The absorption of microwave energy is recorded as a function of the magnetic field strength, resulting in a characteristic ESR spectrum. mdpi.com

Two key parameters obtained from an ESR spectrum are the g-factor and the hyperfine coupling constant (a), which are crucial for the identification and structural analysis of a radical intermediate. libretexts.org

The g-factor (or g-value) is a dimensionless proportionality constant that is characteristic of the radical's electronic environment. For organic free radicals, the g-value is typically close to that of a free electron (ge ≈ 2.0023). libretexts.org Deviations from this value provide information about the radical's structure, the location of the unpaired electron, and the presence of heteroatoms with significant spin-orbit coupling. researchgate.netnih.gov For instance, oxygen-centered radicals like phenoxy radicals tend to have g-values in the range of 2.0040 to 2.0053. researchgate.net

Hyperfine Coupling results from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby atomic nuclei (e.g., ¹H, ¹³C, ¹⁴N). libretexts.org This interaction splits the main ESR signal into multiple lines, creating a hyperfine pattern. The number of lines and the magnitude of the splitting (the hyperfine coupling constant, a) reveal the number and type of nuclei interacting with the unpaired electron, as well as their geometric relationship to the electron's orbital. libretexts.org This information is instrumental in determining the precise structure of the radical and the distribution of the unpaired electron's spin density across the molecule. libretexts.org

Detailed Research Findings

While specific experimental ESR studies on the radical intermediates of 4-(2-Methoxyethyl)-phenoxy-acetaldehyde are not extensively available in peer-reviewed literature, the technique can be applied to investigate its potential radical species formed during oxidative or photolytic processes. For instance, a common reaction pathway for phenolic compounds involves the formation of a phenoxy radical through the abstraction of the phenolic hydrogen atom. Similarly, the aldehyde group could be a site for radical formation.

For highly reactive and short-lived radical intermediates, a technique known as spin trapping is often employed. wikipedia.orgciqtekglobal.com This method involves the use of a "spin trap," a diamagnetic compound that reacts with the transient radical to form a much more stable and persistent radical adduct. ciqtekglobal.com This adduct can then be readily detected and characterized by conventional ESR spectroscopy. researchgate.net Commonly used spin traps include nitrones like N-tert-Butyl-α-phenylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). wikipedia.org The ESR spectrum of the resulting spin adduct provides characteristic hyperfine coupling constants that can help identify the original, short-lived radical. utexas.edu

To illustrate the type of data that would be obtained from such an investigation, the following table presents hypothetical ESR spectral parameters for potential radical intermediates derived from this compound. These parameters are based on typical values reported for analogous structures in the literature. researchgate.netmdpi.com

Hypothetical ESR Data for Radical Intermediates of this compound

This table is for illustrative purposes only and is based on typical values for similar radical structures, as specific experimental data for this compound is not publicly available.

| Radical Intermediate | Proposed Structure | g-value (Isotropic) | Hyperfine Coupling Constants (a) in Gauss (G) |

| Phenoxy Radical | 2.0048 | a(H, ortho): ~4.5-6.0 Ga(H, meta): ~1.5-2.0 Ga(H, methylene): ~0.5 G | |

| Acyl Radical | 2.0015 | a(H, formyl): ~130-150 G | |

| DMPO Spin Adduct of a Carbon-Centered Radical | 2.0055 | a(N): ~14.5 Ga(H, beta): ~21.0 G |

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. These methods can predict a variety of properties, including molecular geometry, vibrational frequencies, and the distribution of electrons, which in turn dictate the molecule's reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. For aromatic compounds similar in structure to 4-(2-Methoxyethyl)-phenoxy-acetaldehyde, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize the molecular geometry and predict vibrational spectra.

These studies can reveal key structural parameters, such as bond lengths and angles, providing a detailed three-dimensional picture of the molecule. Furthermore, DFT is instrumental in calculating the distribution of charge within the molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for predicting how the molecule will interact with other chemical species. The molecular electrostatic potential (MEP), for instance, can be mapped to visualize the sites most susceptible to electrophilic and nucleophilic attack.

Table 1: Illustrative Data from DFT Calculations on Aromatic Aldehydes

| Calculated Property | Typical Method | Significance |

|---|---|---|

| Optimized Bond Lengths (Å) | B3LYP/6-311++G(d,p) | Provides the most stable arrangement of atoms. |

| Optimized Bond Angles (°) | B3LYP/6-311++G(d,p) | Determines the overall molecular geometry. |

| Mulliken Atomic Charges | B3LYP/6-311++G(d,p) | Indicates the partial charge on each atom. |

| Dipole Moment (Debye) | B3LYP/6-311++G(d,p) | Measures the overall polarity of the molecule. |

Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. A key aspect of MO theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. Conversely, a large HOMO-LUMO gap indicates greater stability. For molecules containing aromatic rings and aldehyde groups, the HOMO is often located on the electron-rich aromatic ring, while the LUMO may be centered on the electron-withdrawing aldehyde group. This distribution of frontier orbitals is indicative of the molecule's potential to participate in charge-transfer interactions.

Table 2: Key Parameters from HOMO-LUMO Analysis

| Parameter | Symbol | Definition | Significance in Reactivity |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital. | Related to the ability to donate electrons. |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Related to the ability to accept electrons. |

| HOMO-LUMO Gap | ΔE | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Chemical Hardness | η | Resistance to change in electron distribution. | Larger values indicate greater stability. |

| Electronegativity | χ | The power of an atom to attract electrons. | Influences bond polarity and reactivity. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping out the intricate pathways of chemical reactions. By calculating the potential energy surface for a given reaction, researchers can identify the most likely mechanism, including the structures of any intermediates and transition states. The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of the reaction.

For a molecule like this compound, computational methods can be used to explore various potential reactions, such as oxidation of the aldehyde group or electrophilic substitution on the aromatic ring. By locating the transition state structures and calculating their energies, it is possible to determine the activation energy for each potential pathway, providing a quantitative measure of the reaction's feasibility.

Kinetic Modeling and Simulation of Reaction Pathways

Building upon the insights from reaction mechanism studies, kinetic modeling and simulation can be employed to predict the rates of chemical reactions. By combining the calculated activation energies with principles of statistical mechanics, it is possible to estimate reaction rate constants. These models can become quite sophisticated, taking into account factors such as temperature, pressure, and the presence of catalysts.

For complex reaction networks, kinetic simulations can track the concentrations of reactants, intermediates, and products over time, providing a dynamic picture of the chemical system. This type of modeling is particularly useful for understanding and optimizing industrial chemical processes.

Conformational Analysis and Isomerization Studies

Molecules with rotatable single bonds, such as the ether linkage and the ethyl side chain in this compound, can exist in multiple conformations. These different spatial arrangements of atoms can have varying energies and, consequently, different populations at a given temperature. Conformational analysis involves systematically exploring the potential energy surface as a function of bond rotation to identify the most stable conformers.

Computational methods can also be used to study isomerization reactions, where one isomer is converted into another. By calculating the energy barriers separating different isomers, it is possible to predict the likelihood and rate of isomerization. For this compound, this could involve studying the rotational isomers around the various single bonds in the molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-Methoxyethyl)-phenoxy-acetaldehyde, and how can reaction conditions be optimized?

- Methodology : A reflux-based approach using potassium carbonate as a base in anhydrous acetone is effective for synthesizing phenoxy-acetic acid derivatives. For example, ethyl 2-(4-chlorophenoxy)acetate was synthesized via refluxing 4-chlorophenol with ethyl chloroacetate and K₂CO₃ for 8 hours . For this compound, substituting 4-chlorophenol with 4-(2-methoxyethyl)phenol and optimizing solvent polarity (e.g., DMF or THF) may improve yields. Monitoring via TLC (hexane:ethyl acetate, 3:1) ensures reaction completion .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of NMR (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis. For structurally similar compounds like 2-(4-Methoxyphenyl)-2-oxoacetaldehyde, NMR confirmed the presence of methoxy (δ 3.8 ppm) and aldehyde (δ 9.8 ppm) groups . Elemental analysis should align with theoretical values within 0.5% deviation .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodology : Solubility tests in polar (e.g., methanol, DMSO) and non-polar solvents (e.g., hexane) are critical for reaction planning. Stability studies under varying pH, temperature, and light exposure should be conducted. For example, ethyl 2-(4-methoxyphenoxy)acetoacetate requires storage at 2–8°C in inert atmospheres to prevent degradation .

Advanced Research Questions

Q. What reaction mechanisms govern the aldehyde group’s reactivity in this compound?

- Methodology : Computational studies (DFT or MD simulations) can predict electrophilic reactivity at the aldehyde moiety. Experimentally, nucleophilic addition reactions (e.g., with hydrazines or Grignard reagents) validate computational findings. Similar studies on 2-(4-Methoxyphenyl)-2-oxoacetaldehyde revealed keto-enol tautomerism influencing reactivity .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodology : Reproduce assays under standardized conditions (e.g., cell lines, concentrations) and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays). For related compounds like ethyl 2-(5-amino-2-chloro-4-fluorophenoxy)acetate, discrepancies in anti-inflammatory activity were resolved by controlling metabolic interference in vitro .

Q. What strategies enable selective functionalization of the methoxyethyl or phenoxy groups?

- Methodology : Protect the aldehyde group (e.g., acetal formation) before modifying other moieties. For instance, methyl 2-[2-(2-{2-[2-(2-methoxy-2-oxoethoxy)phenoxy]ethoxy}ethoxy)phenoxy]acetate was synthesized via stepwise etherification, leveraging orthogonal protecting groups . Catalytic methods (e.g., Pd-mediated cross-coupling) may enhance selectivity .

Q. How does the compound’s conformation influence its interactions with biological targets?

- Methodology : Use X-ray crystallography or cryo-EM to determine bound conformations. Molecular docking studies on analogs like 2-(4-fluorophenoxy)-N-(2-methoxyethyl)acetamide revealed that methoxyethyl flexibility enhances binding to kinase targets . Compare with rigidified derivatives to assess conformational effects .

Q. What computational tools predict degradation pathways under environmental or physiological conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.